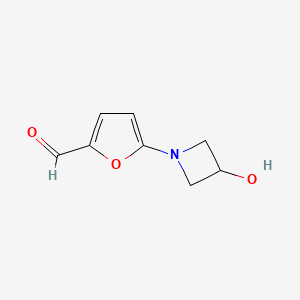
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid: is a heterocyclic compound that contains a thiophene ring substituted with chlorosulfonyl, methoxymethyl, and carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.
Introduction of Substituents: The chlorosulfonyl group can be introduced via chlorosulfonation, where the thiophene ring is treated with chlorosulfonic acid. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride. The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiophene ring with carbon dioxide in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the substituents are oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the chlorosulfonyl group can be replaced with other functional groups through nucleophilic substitution.
Hydrolysis: The compound can undergo hydrolysis reactions, where the ester or amide bonds are cleaved to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: Common hydrolyzing agents include acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the substituents.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids and alcohols or amines.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid: has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Chemical Reactivity: The compound’s functional groups may undergo chemical reactions that alter the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: Similar structure but lacks the chlorosulfonyl group.
2-Methoxymethylthiophene-3-carboxylic acid: Similar structure but lacks the chlorosulfonyl and chloro groups.
5-Chlorothiophene-3-carboxylic acid: Similar structure but lacks the methoxymethyl and chlorosulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-2-(methoxymethyl)thiophene-3-carboxylic acid:
Propriétés
Formule moléculaire |
C7H7ClO5S2 |
|---|---|
Poids moléculaire |
270.7 g/mol |
Nom IUPAC |
5-chlorosulfonyl-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C7H7ClO5S2/c1-13-3-5-4(7(9)10)2-6(14-5)15(8,11)12/h2H,3H2,1H3,(H,9,10) |
Clé InChI |
XYCGGSBTFXRTFL-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C=C(S1)S(=O)(=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)

![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)




